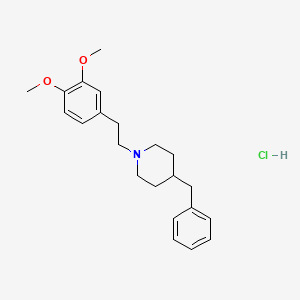

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride

Description

Chemical Structure: The compound features a piperidine core substituted at the 4-position with a benzyl group and at the 1-position with a 3,4-dimethoxyphenethyl moiety. Its hydrochloride salt enhances solubility and stability. Molecular Formula: C₂₂H₂₉NO₃·HCl Molecular Weight: ~400.94 g/mol (calculated based on substituents).

Properties

CAS No. |

15565-25-0 |

|---|---|

Molecular Formula |

C22H30ClNO2 |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride |

InChI |

InChI=1S/C22H29NO2.ClH/c1-24-21-9-8-19(17-22(21)25-2)10-13-23-14-11-20(12-15-23)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H |

InChI Key |

BCGDCZGPPPEFGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCC(CC2)CC3=CC=CC=C3)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Benzylpiperidine Intermediate

The 4-benzylpiperidine intermediate is commonly prepared by catalytic hydrogenation of 4-benzylpyridine derivatives. The general method involves:

- Starting from 4-picoline or 4-benzylpyridine.

- Catalytic hydrogenation using Adams catalyst (platinum oxide) in acetic acid under hydrogen gas at room temperature and moderate pressure (around 50 psi).

- This reduces the pyridine ring to the saturated piperidine ring, yielding 4-benzylpiperidine.

For example, as per a synthetic scheme reported in the literature, 4-benzylpyridine is hydrogenated to 4-benzylpiperidine intermediate with high yield and purity.

N-Alkylation with 3,4-Dimethoxyphenethyl Bromide

The next key step is the N-alkylation of the 4-benzylpiperidine intermediate with 3,4-dimethoxyphenethyl bromide:

- The 4-benzylpiperidine is reacted with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.

- The reaction is typically carried out in acetonitrile under reflux conditions.

- This step selectively alkylates the nitrogen atom on the piperidine ring, yielding the target diphenalkylpiperidine compound.

This method is consistent with the synthesis of various 1,4-diphenethylpiperidine analogs where substituted phenethyl bromides are used for N-alkylation.

Formation of Hydrochloride Salt

The final step involves conversion of the free base to its hydrochloride salt:

- The diphenalkylpiperidine free base is treated with 2 molar hydrochloric acid in diethyl ether.

- This results in precipitation of the hydrochloride salt as a solid.

- The salt is isolated by filtration and drying.

This salt formation step improves compound stability and facilitates purification.

Alternative Preparation Routes and Related Intermediates

Preparation of 4-(Dimethoxymethyl)-Piperidine

A related intermediate, 4-(dimethoxymethyl)-piperidine, has been prepared via a two-step process involving:

- Reaction of 4-pyridinecarboxaldehyde with methylating agents (e.g., dimethyl carbonate or trimethyl orthoformate) under acid catalysis to form 4-(dimethoxymethyl)-pyridine.

- Catalytic hydrogenation of this intermediate with noble metal catalysts such as ruthenium on carbon under hydrogen pressure to yield 4-(dimethoxymethyl)-piperidine.

This method achieves high conversion rates (≥99.5%), yields (≥96%), and purity (≥99%) under mild reaction conditions. The catalysts and solvents can be recovered and reused, lowering production costs.

Preparation of 1-Benzyl-3-piperidone Hydrochloride

The synthesis of 1-benzyl-3-piperidone hydrochloride, an important intermediate in piperidine chemistry, involves:

- Aminolysis of gamma-butyrolactone with benzylamine.

- Hydrolysis, esterification, and cyclization steps.

- Catalytic hydrogenation of 3-pyridone derivatives followed by benzylation and oxidation to introduce the ketone functionality.

- Final acid treatment to yield the hydrochloride salt.

These methods typically involve organic solvents such as toluene, chloroform, or acetonitrile, and bases like potassium carbonate or sodium hydroxide. Yields vary depending on the route but can reach over 60% with high purity (≥99.4% by HPLC).

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-(Dimethoxymethyl)-pyridine synthesis | 4-pyridinecarboxaldehyde + methylating agent (dimethyl carbonate or trimethyl orthoformate) | Acid catalyst (e.g., toluenesulfonic acid) | 20-80 | Atmospheric | ~100 (conversion) | - | 4-12 hours reaction time |

| Hydrogenation to 4-(Dimethoxymethyl)-piperidine | 4-(Dimethoxymethyl)-pyridine + Ru/C or Ru/TiO2 catalyst | Ru/C (15% Ru loading) or Ru/TiO2 | 40-100 | 2-4 MPa H2 | 96-97 | 99.4-99.7 | 2-12 hours, filtration and distillation |

| 4-Benzylpiperidine intermediate | 4-Benzylpyridine + Adams catalyst + H2 in AcOH | PtO2 (Adams catalyst) | Room temperature | ~3.4 atm (50 psi) | High | High | Hydrogenation under mild conditions |

| N-Alkylation with 3,4-dimethoxyphenethyl bromide | 4-Benzylpiperidine + 3,4-dimethoxyphenethyl bromide + K2CO3 | Base (K2CO3) | Reflux (acetonitrile) | Atmospheric | Moderate to high | High | Selective N-alkylation |

| Hydrochloride salt formation | Diphenalkylpiperidine + 2M HCl in diethyl ether | HCl | Room temperature | Atmospheric | High | High | Precipitation and filtration |

Research Findings and Analysis

- The hydrogenation of pyridine derivatives to piperidines using noble metal catalysts such as ruthenium or platinum oxide is a well-established, efficient method yielding high purity products with excellent conversion and yield.

- N-alkylation using substituted phenethyl bromides is selective for the nitrogen atom and proceeds efficiently under basic conditions in polar aprotic solvents like acetonitrile.

- Formation of the hydrochloride salt improves the compound's stability and facilitates purification, with typical yields being high when using 2 molar hydrochloric acid in diethyl ether.

- Catalyst recycling and solvent recovery in the hydrogenation step contribute to cost-effectiveness and sustainability in industrial scale synthesis.

- Alternative synthetic routes for related intermediates such as 1-benzyl-3-piperidone hydrochloride involve multi-step sequences with moderate overall yields but provide important building blocks for piperidine derivatives.

Chemical Reactions Analysis

Amine-Alkylation and Salt Formation

The piperidine nitrogen is a tertiary amine protonated as a hydrochloride salt. Key reactions include:

Example : Reaction with methyl iodide in dimethylformamide (DMF) under basic conditions yields a quaternary ammonium iodide salt[^8].

Benzyl Group Functionalization

The 4-benzyl substituent undergoes typical aromatic reactions, though steric hindrance from the piperidine ring may moderate reactivity:

Note : The 3,4-dimethoxyphenethyl group is electron-rich, potentially directing electrophiles to the ortho/para positions[^4].

Methoxy Group Reactions

The 3,4-dimethoxy substituents on the phenethyl chain are susceptible to demethylation or oxidation:

Example : Treatment with boron tribromide selectively cleaves methyl ethers to hydroxyl groups, enabling further functionalization[^5].

Cyclization and Ring-Opening

The piperidine ring may participate in cycloadditions or ring-opening under harsh conditions:

Example : In acidic media, the phenethylamine moiety may undergo intramolecular cyclization to form a tetrahydroisoquinoline core[^1][^4].

Stability and Decomposition

Key stability concerns under specific conditions:

Scientific Research Applications

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride, also known as 4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine hydrochloride (1:1), is a chemical compound with diverse applications in scientific research . Its molecular formula is C22H29NO2 . ClH, and it has a molecular weight of 375.98 .

Scientific Research Applications

This compound is utilized in chemistry, biology, medicine, and industry, serving as a building block for synthesizing complex molecules, a reagent in organic reactions, and an intermediate in specialty chemical production.

Chemistry

This compound is a building block in synthesizing complex molecules and a reagent in various organic reactions.

Biology

The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets. Studies include:

- NLRP3 Inhibition Analysis revealed that merging the structure of INF39 with the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety present in HS-203873 generates compound 1 , which prevents pyroptosis (24.9 ± 6.3%) and IL-1β release (19.4 ± 0.4%) similarly at 10 µM .

- Eotaxin-induced activity Structure-activity relationship (SAR) studies indicate that N-(alkyl)benzylpiperidine is an essential pharmacophore for selective CCR3 antagonists . Further SAR studies introducing N-(ureidoalkyl) substituents improved compound binding potency from micromolar to low nanomolar ranges. This series displays potent in vitro functional CCR3-mediated antagonism of eotaxin-induced Ca(2+) mobilization and chemotaxis of human eosinophils .

Medicine

Ongoing research explores potential therapeutic applications, such as developing new drugs or as a lead compound for drug discovery. One study suggests that 4-B-[125I]-IBSP is a suitable and safe candidate in clinical studies and lung malignancies .

Other benzyl-piperidines

- Bevantolol and its derivatives, including acid-addition salts like hydrochlorides, are pharmacological agents exhibiting beta-adrenergic blocking function with cardio-selective activity .

- (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds also have pharmaceutical applications .

Safety Information

Mechanism of Action

The mechanism of action of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Molecular Comparisons

Key Observations :

- Substituent Effects : The 3,4-dimethoxyphenethyl group (target compound) may enhance lipophilicity and CNS penetration compared to halogenated analogs (e.g., GR91272’s dichlorophenyl group) .

Pharmacological and Receptor Binding Profiles

Table 2: Receptor Affinity and Selectivity

Key Observations :

- Sigma Receptor Selectivity : SA4503 () highlights the importance of 3,4-dimethoxy substitutions in sigma-1 receptor agonism, suggesting the target compound may share this mechanism.

- Opioid Receptor Interactions : The nitrobenzyl-substituted analog () shows moderate opioid activity, but the target compound’s benzyl group may reduce affinity compared to GR91272’s fused-ring structure .

Key Observations :

Biological Activity

Piperidine derivatives have been widely studied for their biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The compound "Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride" is of particular interest due to its structural characteristics that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenethyl moiety. This unique structure is believed to enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that piperidine derivatives exhibit moderate to strong antibacterial activity against various strains. For instance, compounds with similar structures have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

Enzyme Inhibition

Piperidine derivatives are also noted for their enzyme inhibition capabilities. Specifically, they have been evaluated as inhibitors of acetylcholinesterase (AChE) and urease. For example, a related compound demonstrated an IC50 value of 5.7 nM against AChE, indicating potent inhibitory activity .

Anticancer Properties

The anticancer potential of piperidine derivatives has been explored in various studies. One study highlighted that certain piperidine-based compounds exhibited significant cytotoxicity against HeLa cells, outperforming traditional chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

- Antiviral Activity : A study indicated that certain piperidine derivatives showed antiviral activity against influenza A/H1N1 virus. While the inhibition was modest, it suggests the potential for further development as antiviral agents .

- In Silico Studies : Computational studies have provided insights into the binding interactions of piperidine derivatives with target enzymes such as the main protease of SARS-CoV-2. These studies help in understanding the mechanism of action and optimizing the structure for enhanced efficacy .

- Structure-Activity Relationship (SAR) : The SAR studies have revealed that modifications in the piperidine structure can significantly affect biological activity. For example, substituting different groups on the benzyl moiety led to variations in potency against AChE and other targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride with high yield and purity?

- Methodological Answer : Multi-step synthesis involving Mannich reactions or condensation of arylpyrazole templates is recommended. For example, phenethylamine hydrochloride and substituted acetophenones can serve as precursors for the piperidine core, followed by benzylation and methoxy-group introduction. Reaction optimization (e.g., temperature, solvent polarity) improves yield, while purification via recrystallization or column chromatography ensures purity .

- Key Considerations : Monitor intermediates using HPLC or TLC to track reaction progress. Adjust stoichiometry of formaldehyde and amine components to minimize side products .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., benzyl, dimethoxyphenethyl groups) and confirms stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .

Q. How do the benzyl and dimethoxyphenethyl substituents influence solubility and stability?

- Methodological Answer :

- Solubility : The hydrophobic benzyl group reduces aqueous solubility; use DMSO or ethanol for dissolution. Dimethoxy groups enhance solubility in polar aprotic solvents .

- Stability : Avoid prolonged exposure to light or strong oxidizers (e.g., peroxides), as the dimethoxy group may undergo oxidative degradation .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

- Methodological Answer :

- Assay Standardization : Replicate binding assays (e.g., [3H]ligand displacement) under consistent ionic conditions (e.g., 150 mM NaCl) to minimize variability .

- Structural Probes : Use fluorine or methoxy analogs to map steric/electronic interactions with target receptors .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. What strategies mitigate degradation during long-term storage under variable conditions?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Lyophilization enhances stability for aqueous-sensitive compounds .

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the piperidine ring) .

Q. How can computational methods predict interactions with non-target enzymes or transporters?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify off-target interactions (e.g., cytochrome P450 isoforms) .

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability and hepatic metabolism risks .

- In Silico Toxicity : Apply ProTox-II to evaluate potential cytotoxicity or mutagenicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported EC50 values across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, EC50 values may vary in neuronal vs. peripheral tissues due to receptor density differences .

- Normalization : Express data relative to a positive control (e.g., SR141716 for cannabinoid receptors) to standardize potency metrics .

Experimental Design Tables

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.